1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one
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Overview
Description
1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is an organic compound with a unique structure that combines an aminophenyl group with an imidazole ring
Mechanism of Action
Target of Action
A structurally similar compound, 1-[1-(3-aminophenyl)-3-tert-butyl-1h-pyrazol-5-yl]-3-phenylurea, has been reported to target the proto-oncogene tyrosine-protein kinase src in humans . This protein plays a crucial role in the regulation of cellular processes including proliferation, differentiation, motility, and adhesion.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, the aforementioned similar compound might inhibit the activity of its target protein, thereby modulating the signaling pathways it is involved in .
Result of Action
If it indeed targets the proto-oncogene tyrosine-protein kinase src, it could potentially modulate cellular processes such as proliferation, differentiation, motility, and adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of 3-aminophenyl derivatives with imidazole precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and sensors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenylboronic acid: Used in sensing applications and has similar functional groups.
N-salicylidene-m-phenylenediamine: A Schiff base with similar structural features.
Uniqueness
1-(3-aminophenyl)-4-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to its combination of an aminophenyl group with an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-aminophenyl)-5-methyl-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-6-13(10(14)12-7)9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGWDEQVHMETIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1)C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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